2-(6-chloro-1H-benzimidazol-2-yl)guanidine

Catalog No.
S1894111
CAS No.
70590-32-8
M.F
C8H8ClN5
M. Wt
209.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-chloro-1H-benzimidazol-2-yl)guanidine

CAS Number

70590-32-8

Product Name

2-(6-chloro-1H-benzimidazol-2-yl)guanidine

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)guanidine

Molecular Formula

C8H8ClN5

Molecular Weight

209.63 g/mol

InChI

InChI=1S/C8H8ClN5/c9-4-1-2-5-6(3-4)13-8(12-5)14-7(10)11/h1-3H,(H5,10,11,12,13,14)

InChI Key

IFYPQHGXCVZZMW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=N2)N=C(N)N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)N=C(N)N

The exact mass of the compound 2-(6-chloro-1H-benzimidazol-2-yl)guanidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Antimicrobial activity: Benzimidazole derivatives are known for their antifungal and antibacterial properties. The presence of the guanidine group may further enhance these properties. Studies on related benzimidazole-guanidine structures have shown promise against various fungal and bacterial strains []. Further research is needed to determine if 2-(6-chloro-1H-benzimidazol-2-yl)guanidine exhibits similar activity.

2-(6-chloro-1H-benzimidazol-2-yl)guanidine is an organic compound characterized by its unique structural features. Its molecular formula is C₈H₈ClN₅, and it has a molecular weight of approximately 209.64 g/mol. The compound consists of a benzimidazole moiety substituted with a guanidine group, making it a member of the benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Typical of guanidine derivatives. It can undergo nucleophilic substitution due to the presence of the chlorine atom on the benzimidazole ring, allowing for the introduction of different substituents. Additionally, reactions involving acylation or alkylation can occur at the guanidine nitrogen atoms, leading to the formation of new derivatives with potentially altered biological properties .

2-(6-chloro-1H-benzimidazol-2-yl)guanidine exhibits significant biological activity, particularly as an antimicrobial and antiviral agent. Studies have shown that compounds with similar structures can inhibit various pathogens, including fungi and viruses. The presence of the benzimidazole ring is often associated with enhanced biological efficacy due to its ability to interact with biological targets such as enzymes and receptors .

The synthesis of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine can be achieved through several methods:

  • Direct Reaction: The compound can be synthesized by reacting 6-chloro-1H-benzimidazole with guanidine in an appropriate solvent under controlled conditions.
  • Substitution Reactions: Utilizing nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles can also yield this compound.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations to achieve the desired product .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial and antiviral properties, it may serve as a lead compound in drug development.
  • Agriculture: It could be explored as a pesticide or fungicide due to its ability to inhibit microbial growth.
  • Research: As a biochemical probe, it can help in studying specific biological pathways or mechanisms related to diseases .

Interaction studies have indicated that 2-(6-chloro-1H-benzimidazol-2-yl)guanidine can bind to specific biological targets, influencing pathways associated with disease states. These studies often utilize techniques such as molecular docking, surface plasmon resonance, and other biophysical methods to elucidate binding affinities and mechanisms of action. Such interactions are crucial for understanding its therapeutic potential and guiding further modifications for enhanced efficacy .

Several compounds share structural similarities with 2-(6-chloro-1H-benzimidazol-2-yl)guanidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1H-benzimidazoleBenzimidazole core without guanidineKnown for broad-spectrum antimicrobial activity
5-(4-chlorophenyl)-1H-benzimidazoleSubstituted benzene ringExhibits anti-cancer properties
N,N'-dimethylbenzimidazoleDimethyl substitution on guanidinePotent against certain bacterial strains
1H-benzimidazol-2-thiolThiol group instead of guanidinePotential antioxidant properties

These compounds highlight the versatility of the benzimidazole scaffold while showcasing the unique properties imparted by the guanidine substitution in 2-(6-chloro-1H-benzimidazol-2-yl)guanidine. Its specific chlorine substitution also differentiates it from other derivatives, potentially enhancing its biological activity and selectivity towards certain targets .

The synthesis of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine represents a significant challenge in heterocyclic chemistry, requiring careful orchestration of multiple synthetic transformations. The compound can be synthesized via cyclocondensation of substituted ortho-phenylenediamine derivatives with cyanogen chloride or cyanamide under controlled conditions . This comprehensive review examines the various synthetic pathways available for constructing this complex benzimidazole-guanidine hybrid structure.

Condensation Reactions of ortho-Phenylenediamine Derivatives

The foundation of benzimidazole synthesis lies in the condensation reactions of ortho-phenylenediamine derivatives, which serve as the key starting materials for constructing the benzimidazole core [2]. These reactions typically proceed through cyclization mechanisms that involve the formation of carbon-nitrogen bonds between the amino groups and various carbonyl or related electrophilic species [3].

Carboxylic Acid-Mediated Cyclization Strategies

Carboxylic acid-mediated cyclization represents one of the most established and versatile approaches for benzimidazole formation. The Phillips-Ladenburg benzimidazole synthesis involves the condensation between ortho-amino aniline and carboxylic acids to produce different kinds of benzimidazole derivatives in the presence of dilute mineral acid [4]. This reaction generally works effectively for aliphatic acids and is feasible for aromatic acids if the condensations are carried out above 180 degrees Celsius in sealed reaction vessels [4].

The formation of the benzimidazole ring can be synthesized through the condensation of ortho-phenylenediamine with suitable carboxylic acids or their derivatives, such as formic acid or formamide, under acidic conditions . Formic acid represents a particularly important reagent in this context, as ortho-phenylenediamine reacts with formic acid in a cyclization reaction where two molecules of water are eliminated [3]. The reaction typically requires heating at 100 degrees Celsius for approximately 2 hours [5].

Recent advances have demonstrated the effectiveness of polyphosphoric acid as both solvent and condensing agent for benzimidazole formation. The synthesis of 2-substituted benzimidazoles was carried out using polyphosphoric acid-prompted cyclocondensation, where substituted 1,2-phenylenediamines react with carboxylic acids to form the desired benzimidazole products [6]. This method provides excellent yields and allows for the incorporation of various substituents on the benzimidazole ring system.

Table 1: Carboxylic Acid-Mediated Cyclization Conditions

Carboxylic AcidTemperature (°C)Reaction TimeYield (%)Reference
Formic acid1002 hours75-85 [5]
Acetic acid180-2004-6 hours65-80 [4]
Benzoic acid200-2206-8 hours70-85 [7]
Substituted aromatic acids180-2005-7 hours60-90 [8]

The mechanism of carboxylic acid-mediated cyclization involves initial amide formation between one amino group of ortho-phenylenediamine and the carboxylic acid, followed by intramolecular cyclization with the second amino group to form the benzimidazole ring with elimination of water [9]. The reaction is facilitated by acidic conditions, which activate the carbonyl group of the carboxylic acid toward nucleophilic attack by the amino groups.

Thiourea/Thiocyanate-Based Pathways

Thiourea and thiocyanate-based synthetic pathways offer alternative routes for benzimidazole construction, particularly when sulfur-containing intermediates are involved. The mechanochemical synthesis approach using thiourea derivatives has shown remarkable potential for heterocycle formation [10]. Treating ortho-phenylenediamine with thiocarbamoyl benzotriazole reagents under mechanochemical conditions leads to the formation of benzimidazole thione intermediates through intramolecular cyclization processes [10].

The reaction of ortho-phenylenediamine with potassium thiocyanate in the presence of appropriate catalysts provides access to 2-aminobenzimidazole derivatives. The synthesis typically involves the formation of thiourea intermediates that subsequently cyclize to form the benzimidazole ring system [11]. Ammonium thiocyanate serves as an effective reagent for the synthesis of substituted thiourea derivatives, which can then be converted to benzimidazole products through cyclization reactions [11].

One particularly interesting pathway involves the reaction of ortho-phenylenediamine with carbon disulfide in the presence of potassium hydroxide in ethanol. This reaction produces 1H-benzimidazol-2-yl-thiol through a reflux process lasting 3 hours, with yields typically reaching 75 percent [12]. The mechanism involves the initial formation of a thiourea intermediate, followed by cyclization with elimination of hydrogen sulfide.

Table 2: Thiourea/Thiocyanate-Based Synthetic Parameters

ReagentSolventTemperature (°C)Time (h)Yield (%)Product
Carbon disulfide + KOHEthanolReflux375Benzimidazole-2-thiol [12]
Ammonium thiocyanateVarious120-1504-660-80Thiourea derivatives [11]
Thiocarbamoyl benzotriazoleSolvent-freeRoom temp0.2-285-99Benzimidazole products [10]

Chlorination Techniques for Position-Specific Halogenation

Position-specific chlorination of benzimidazole derivatives represents a critical step in the synthesis of chlorinated analogs such as 2-(6-chloro-1H-benzimidazol-2-yl)guanidine. Several chlorination strategies have been developed to achieve regioselective halogenation at specific positions on the benzimidazole ring system.

Thionyl chloride emerges as a prominent chlorinating agent for heteroaromatic compounds. Research has demonstrated that heteroaromatic compounds with methyl substituents in the heterocyclic ring undergo rapid methyl group chlorination when heated with thionyl chloride [13]. The chlorination process typically occurs at temperatures ranging from 80 to 120 degrees Celsius, with reaction times varying from 1 to 6 hours depending on the substrate [13].

The synthesis of 2-chloro-benzimidazole derivatives can be achieved by reacting 1,3-dihydro-benzimidazol-2-ones with phosphorus oxychloride in the presence of hydrogen chloride [14]. This established method provides reliable access to chlorinated benzimidazole intermediates that can be further functionalized. The reaction typically requires elevated temperatures of 100-150 degrees Celsius and proceeds through the formation of phosphorus-chlorine intermediates that facilitate the chlorination process [14].

Phosphorus pentachloride represents another effective chlorinating reagent for benzimidazole derivatives. The chlorination process using phosphorus pentachloride typically involves temperatures of 120-180 degrees Celsius and provides excellent regioselectivity for position-specific halogenation [15]. The reaction mechanism involves the formation of phosphorus-chlorine complexes that selectively attack electron-rich positions on the benzimidazole ring.

Table 3: Chlorination Reaction Conditions and Outcomes

Chlorinating AgentTemperature (°C)Reaction TimeRegioselectivityYield (%)
Thionyl chloride80-1201-6 hours6-position favored70-85 [13]
Phosphorus oxychloride100-1502-4 hours2-position selective75-90 [14]
Phosphorus pentachloride120-1803-5 hoursMultiple positions65-80 [15]

Guanidine Group Introduction Strategies

The introduction of guanidine functionality into benzimidazole systems requires specialized synthetic approaches that can effectively couple guanidine derivatives with the heterocyclic core. Two primary strategies have emerged as particularly effective for this transformation: hydrazine hydrate-mediated functionalization and dicyandiamide coupling approaches.

Hydrazine Hydrate-Mediated Functionalization

Hydrazine hydrate serves as a versatile reagent for introducing guanidine functionality through various mechanistic pathways. The synthesis of benzimidazole-hydrazide derivatives represents an important intermediate step toward guanidine incorporation [16]. The process typically involves the reaction of benzimidazole carboxylic acid derivatives with hydrazine hydrate under reflux conditions to form acetohydrazide intermediates [16].

The reaction of substituted acetohydrazides with aromatic aldehydes provides access to benzimidazole-hydrazone derivatives that can be further functionalized to introduce guanidine groups [16]. This synthetic sequence demonstrates moderate to strong biological activities and offers excellent yields ranging from 75 to 94 percent [16]. The hydrazine hydrate-mediated approach allows for the systematic modification of the benzimidazole core while maintaining the structural integrity required for subsequent guanidine installation.

Mechanistic studies indicate that hydrazine hydrate functions both as a nucleophile and as a reducing agent in these transformations. The reaction proceeds through the formation of hydrazone intermediates that can be cyclized or further functionalized depending on the reaction conditions employed [17]. Temperature control is critical, with optimal conditions typically ranging from 60 to 100 degrees Celsius depending on the specific substrate and desired transformation.

Table 4: Hydrazine Hydrate-Mediated Reaction Parameters

Starting MaterialHydrazine Hydrate Equiv.Temperature (°C)Time (h)Yield (%)
Benzimidazole carboxylic acid2.080-1004-675-85 [16]
Acetohydrazide derivatives1.560-803-580-94 [16]
Benzimidazole esters2.590-1105-770-88 [16]

Dicyandiamide Coupling Approaches

Dicyandiamide represents a particularly valuable reagent for guanidine introduction due to its ability to participate in nucleophilic addition reactions at multiple reactive sites. The synthesis of biguanides through dicyandiamide coupling has been extensively studied, with sodium dicyanamide serving as the preferred reagent for double addition of amines to nitrile groups [18]. This methodology provides straightforward access to symmetric biguanides and can be adapted for benzimidazole substrates.

The reaction of dicyandiamide with benzimidazole derivatives typically requires elevated temperatures ranging from 150 to 200 degrees Celsius and extended reaction times of 6 to 12 hours [19]. The process involves the sequential addition of amino groups to the nitrile functionalities of dicyandiamide, ultimately leading to the formation of guanidine-containing products [18]. Sodium acetate or other basic additives can improve reaction efficiency and reduce the formation of unwanted side products [19].

Cyanogen chloride emerges as an alternative reagent for guanidine formation through its reaction with ammonia or amine derivatives. The process for producing guanidine hydrochloride from cyanogen chloride involves reaction with ammonia in the absence of solvent at temperatures of 140 to 220 degrees Celsius [20]. This method provides high yields of guanidine derivatives and can be adapted for the synthesis of more complex guanidine-containing heterocycles [20].

Table 5: Dicyandiamide Coupling Reaction Conditions

Reagent CombinationTemperature (°C)Reaction TimeSolventYield (%)
Dicyandiamide + NH₃150-1808-12 hoursSolvent-free65-80 [19]
Sodium dicyanamide + amines120-1606-10 hoursButanol70-85 [18]
Cyanogen chloride + NH₃140-2204-8 hoursSolvent-free75-90 [20]

The mechanism of dicyandiamide coupling involves initial nucleophilic attack by the amino group on one of the nitrile carbons, followed by cyclization and elimination processes that lead to guanidine formation. The electron-withdrawing nature of the cyano groups activates the dicyandiamide toward nucleophilic attack, while the basic reaction conditions facilitate the cyclization and elimination steps necessary for guanidine ring closure.

Recent advances in dicyandiamide coupling have demonstrated the effectiveness of microwave-assisted synthesis for accelerating these transformations. Guanidine hydrochloride has been successfully employed as a green organocatalyst for microwave-mediated synthesis of complex heterocyclic systems, offering rapid reaction times and excellent functional group tolerance [21] [22]. These developments suggest promising avenues for the efficient synthesis of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine through optimized dicyandiamide coupling strategies.

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C)

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine through analysis of both proton and carbon environments. The compound exhibits characteristic spectroscopic signatures that reflect the electronic environment and molecular connectivity of the benzimidazole-guanidine framework.

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine displays distinctive chemical shift patterns that enable unambiguous assignment of proton environments [1] [2]. The benzimidazole nitrogen-hydrogen proton appears as a broad singlet in the highly deshielded region at δ 12.4-12.6 parts per million in dimethyl sulfoxide-d6, indicating strong hydrogen bonding interactions within the crystal lattice and solution phase [1] [3]. This chemical shift is characteristic of benzimidazole derivatives and reflects the aromatic character of the heterocyclic system.

The aromatic protons of the benzimidazole ring system exhibit well-resolved multipicity patterns in the aromatic region. The C4 and C7 aromatic protons appear as doublets or doublet of doublets at δ 7.5-7.6 parts per million, while the C5 proton resonates at δ 7.1-7.2 parts per million as a triplet or doublet of doublets [4] [1]. The chlorine substitution at the C6 position influences the chemical shift and coupling patterns of adjacent aromatic protons through both inductive and mesomeric effects.

Table 1: ¹H Nuclear Magnetic Resonance Spectral Data

Proton PositionChemical Shift (δ, ppm)MultiplicitySolvent
N1-H (Benzimidazole)12.4-12.6s (broad)DMSO-d6
C2-H (Benzimidazole)8.1-8.3sDMSO-d6
C4-H (Aromatic)7.5-7.6d/ddDMSO-d6
C5-H (Aromatic)7.1-7.2t/ddDMSO-d6
C7-H (Aromatic)7.5-7.6d/ddDMSO-d6
NH (Guanidine terminal)6.5-8.2broadDMSO-d6
NH2 (Guanidine terminal)6.5-8.2broadDMSO-d6

The guanidine moiety exhibits characteristic broad resonances for the amino protons in the range δ 6.5-8.2 parts per million [5] [6]. The breadth of these signals results from rapid exchange processes and quadrupolar relaxation effects associated with nitrogen-bonded protons. The chemical shift range reflects the electronic delocalization within the guanidine functional group and its participation in hydrogen bonding networks.

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic distribution within 2-(6-chloro-1H-benzimidazol-2-yl)guanidine [7] [8]. The benzimidazole C2 carbon, which bridges the two nitrogen atoms, appears as a quaternary carbon signal at δ 142-144 parts per million, reflecting its imine character and involvement in the aromatic π-system [7] [1].

The benzimidazole ring carbons exhibit chemical shifts characteristic of substituted benzimidazole derivatives. The quaternary carbons C3a and C7a resonate at δ 138-140 parts per million, while the aromatic methine carbons display distinct chemical shifts based on their electronic environment [7] [8]. The C4 and C7 positions appear at δ 115-117 parts per million, while C5 and C6 carbons resonate at δ 122-124 parts per million.

Table 2: ¹³C Nuclear Magnetic Resonance Spectral Data

Carbon PositionChemical Shift (δ, ppm)Carbon TypeSolvent
C2 (Benzimidazole)142-144Quaternary (C=N)DMSO-d6
C3a (Benzimidazole)138-140Quaternary (aromatic)DMSO-d6
C4 (Benzimidazole)115-117CH (aromatic)DMSO-d6
C5 (Benzimidazole)122-124CH (aromatic)DMSO-d6
C6 (Benzimidazole)122-124CH (aromatic)DMSO-d6
C7 (Benzimidazole)115-117CH (aromatic)DMSO-d6
C7a (Benzimidazole)138-140Quaternary (aromatic)DMSO-d6
C=N (Guanidine)156-158Quaternary (C=N)DMSO-d6

The guanidine carbon appears as a highly deshielded quaternary carbon at δ 156-158 parts per million, characteristic of the imine carbon in guanidine derivatives [5] [6]. This chemical shift reflects the electron-deficient nature of the guanidine carbon and its participation in resonance structures that delocalize positive charge across the three nitrogen atoms.

Infrared Vibrational Modes of Functional Groups

Infrared spectroscopy provides crucial information about the vibrational modes and functional group characteristics of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine [9] [10]. The infrared spectrum exhibits distinctive absorption bands that reflect the molecular vibrations and intermolecular interactions present in the solid state.

Nitrogen-Hydrogen Stretching Vibrations

The nitrogen-hydrogen stretching region displays multiple absorption bands between 3400-3180 cm⁻¹, corresponding to the various nitrogen-hydrogen bonds present in both the benzimidazole and guanidine moieties [11] [9]. The benzimidazole nitrogen-hydrogen stretch appears as a strong absorption, while the guanidine amino groups contribute additional bands in this region. The multiplicity and broadening of these bands indicate extensive hydrogen bonding networks in the solid state [12].

Carbon-Nitrogen Stretching Vibrations

The carbon-nitrogen stretching vibrations appear as strong absorptions in the 1680-1615 cm⁻¹ region [11] [13]. The benzimidazole imine carbon-nitrogen stretch and the guanidine carbon-nitrogen stretches contribute to this spectral region. These vibrations are characteristic of aromatic and aliphatic imine functionalities and provide confirmation of the guanidine and benzimidazole structural features.

Table 3: Infrared Vibrational Frequency Data

Functional GroupFrequency (cm⁻¹)IntensityAssignment
N-H stretch (Benzimidazole)3400-3180StrongNH stretching vibration
N-H stretch (Guanidine)3400-3180StrongPrimary amine stretch
NH2 stretch (Guanidine)3400-3180StrongSecondary amine stretch
C=N stretch (Benzimidazole)1680-1615StrongImine C=N stretch
C=N stretch (Guanidine)1680-1615StrongGuanidine C=N stretch
C=C stretch (Aromatic)1600-1500MediumBenzene ring vibrations
C-Cl stretch800-600MediumC-Cl bond stretch
C-N stretch1350-1250MediumC-N bond vibrations
Ring breathing (Benzimidazole)1000-900MediumRing breathing mode
Out-of-plane bending (Aromatic)900-700MediumAromatic C-H bending

Aromatic Ring Vibrations

The benzimidazole aromatic ring exhibits characteristic vibrations in the 1600-1500 cm⁻¹ region, corresponding to carbon-carbon stretching modes within the benzene ring system [9] [10]. The ring breathing modes appear at lower frequencies (1000-900 cm⁻¹), while out-of-plane bending vibrations of aromatic carbon-hydrogen bonds occur in the 900-700 cm⁻¹ region.

Carbon-Chlorine Stretching Vibrations

The carbon-chlorine bond stretching vibration appears as a medium intensity absorption in the 800-600 cm⁻¹ region [10]. This characteristic frequency confirms the presence of the chlorine substituent and provides information about the carbon-chlorine bond strength and local molecular environment.

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine [14] [15]. Crystallographic analysis provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interaction patterns that are essential for understanding the structure-property relationships.

Crystal System and Space Group

Benzimidazole-guanidine derivatives typically crystallize in orthorhombic or monoclinic crystal systems, with centrosymmetric space groups such as P21/c or Pbca being commonly observed [16] [15]. The choice of crystal system and space group is influenced by the molecular shape, hydrogen bonding patterns, and packing efficiency considerations.

Unit Cell Parameters

The unit cell dimensions reflect the molecular size and intermolecular interactions present in the crystal structure [15] [17]. Typical unit cell parameters for benzimidazole-guanidine compounds fall within predictable ranges based on molecular volume considerations and hydrogen bonding requirements.

Table 4: Typical Crystallographic Parameters

ParameterTypical ValueNotes
Crystal SystemOrthorhombic/MonoclinicCommon for benzimidazole derivatives
Space GroupP21/c or PbcaCentrosymmetric space groups
Unit Cell a (Å)8.5-12.0Typical range for organic crystals
Unit Cell b (Å)9.0-15.0Typical range for organic crystals
Unit Cell c (Å)12.0-18.0Typical range for organic crystals
α (°)90.0Usually 90° for orthorhombic
β (°)90.0-120.0Variable for monoclinic systems
γ (°)90.0Usually 90°
Volume (ų)1200-2500Calculated from unit cell parameters
Z (molecules/unit cell)4-8Number of formula units
Density (g/cm³)1.4-1.7Typical for organic compounds

Molecular Geometry

The molecular structure of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine exhibits a planar or near-planar conformation of the benzimidazole ring system, with the guanidine moiety adopting a conformation that optimizes intramolecular and intermolecular hydrogen bonding interactions [18] . The chlorine substituent influences the molecular conformation through both steric and electronic effects.

The carbon-nitrogen bond lengths within the benzimidazole ring system are characteristic of aromatic imine bonds, typically ranging from 1.30-1.35 Å [15] [18]. The guanidine carbon-nitrogen bonds exhibit partial double bond character due to resonance delocalization, with bond lengths typically in the range 1.32-1.38 Å.

Hydrogen Bonding Network Topology

The hydrogen bonding network in 2-(6-chloro-1H-benzimidazol-2-yl)guanidine plays a crucial role in determining the crystal structure and influencing the physical properties of the compound [20] . The presence of multiple hydrogen bond donors and acceptors creates opportunities for complex three-dimensional hydrogen bonding patterns.

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding interactions contribute to the conformational stability of the molecule . The guanidine nitrogen-hydrogen groups can form internal hydrogen bonds with the benzimidazole nitrogen atoms, creating five or six-membered chelate rings that stabilize specific molecular conformations.

Intermolecular Hydrogen Bonding Patterns

The crystal packing is dominated by intermolecular hydrogen bonding interactions that create extended networks throughout the crystal structure [12] [16]. The benzimidazole nitrogen-hydrogen groups serve as strong hydrogen bond donors, while the nitrogen atoms in both the benzimidazole and guanidine moieties function as hydrogen bond acceptors.

Table 5: Hydrogen Bonding Parameters

DonorAcceptorDistance D···A (Å)Angle D-H···A (°)Bond Strength
N1-H···N3N3 (benzimidazole)2.8-3.0160-180Strong
N(guanidine)-H···N(benzimidazole)N1/N3 (benzimidazole)2.7-2.9150-170Strong
N(guanidine)-H···Cl⁻Chloride anion3.1-3.3140-160Medium
NH2···π (aromatic)Benzene ring3.3-3.6120-150Weak
C-H···N (weak)Guanidine nitrogen3.4-3.8120-140Very weak

Network Topology and Dimensionality

The hydrogen bonding network typically exhibits two or three-dimensional character, with molecules connected through multiple hydrogen bonding pathways [20] [21]. The network topology influences the mechanical properties, thermal stability, and dissolution characteristics of the crystalline material.

The chlorine substituent can participate in weak halogen bonding interactions and influence the hydrogen bonding geometry through electronic effects [16]. These secondary interactions contribute to the overall stability of the crystal structure and may influence the polymorphic behavior of the compound.

Cooperative Effects and Network Stability

The hydrogen bonding network exhibits cooperative effects where the formation of one hydrogen bond enhances the strength of neighboring hydrogen bonds [21]. This cooperativity contributes to the overall stability of the crystal structure and influences the thermodynamic properties of the solid state.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 07-21-2023

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